molecular formula C17H11BrClNO2S2 B415661 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B415661
M. Wt: 440.8g/mol
InChI Key: ODMMXBRLAVPKNR-OVCLIPMQSA-N
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with bromine, methoxy, and chloro substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-chlorophenylthiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazolidinone ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or catalytic) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential anti-inflammatory and anticancer properties make it a candidate for drug development. Research could focus on its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA, enzymes, or receptors involved in cell proliferation and apoptosis. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups often show diverse biological activities.

    Phenylthiosemicarbazide derivatives: These compounds are known for their antimicrobial properties.

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The combination of bromine, methoxy, and chloro groups with the thiazolidinone core may result in unique properties not seen in other similar compounds.

Properties

Molecular Formula

C17H11BrClNO2S2

Molecular Weight

440.8g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11BrClNO2S2/c1-22-14-6-5-11(18)7-10(14)8-15-16(21)20(17(23)24-15)13-4-2-3-12(19)9-13/h2-9H,1H3/b15-8+

InChI Key

ODMMXBRLAVPKNR-OVCLIPMQSA-N

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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